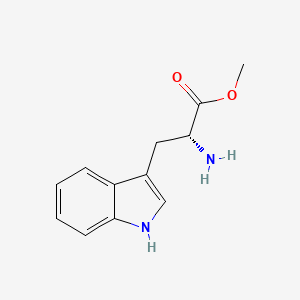

(R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate

Description

(R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate (CAS: 22032-65-1) is the methyl ester derivative of D-tryptophan, with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . It is a chiral compound characterized by an indole ring linked to a propanoate backbone, with an amino group at the α-position and a methyl ester moiety at the carboxyl terminus. This compound serves as a critical intermediate in peptide synthesis and pharmaceutical applications, such as the production of Anamorelin (a ghrelin receptor agonist) .

The synthesis typically involves esterification of D-tryptophan under acidic conditions, as demonstrated for its S-isomer in , where yields of 85–96% were achieved using aliphatic alcohols . X-ray crystallography and NMR spectroscopy confirm its structural integrity, with reported melting points ranging from 82–83°C (conflicting with a literature value of 1485–86°C, likely due to solvent or polymorphic variations) .

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUNTYMNJVXYKZ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22032-65-1 | |

| Record name | D-Tryptophan, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022032651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthesis Overview

The compound is structurally a methyl ester of the amino acid tryptophan, specifically the (R)-enantiomer, which corresponds to D-tryptophan methyl ester. The key synthetic challenge is to maintain stereochemical integrity while efficiently forming the methyl ester.

Chemical Synthesis Methods

Esterification of D-Tryptophan

- Method: The most common synthetic route involves direct esterification of the corresponding amino acid, D-tryptophan, with methanol in the presence of an acid catalyst such as thionyl chloride (SOCl₂).

- Procedure: D-tryptophan is refluxed in dry methanol with SOCl₂, which acts both as a dehydrating agent and catalyst, promoting ester formation. After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

- Purification: The crude product is recrystallized from methanol to yield (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride with high purity and minimal racemization risk.

- Advantages: This method is straightforward, scalable, and yields the product with high enantiomeric excess (>99% ee).

- Reference: Detailed in industrial and laboratory protocols, this esterification is a standard approach for amino acid ester preparation.

Biocatalytic and Fermentation-Based Methods

- Approach: Industrial production increasingly employs microbial cell factories to biosynthesize indole derivatives, including tryptophan and its esters, from simple precursors like glucose or L-tryptophan.

- Process: Engineered microorganisms convert substrates through enzymatic pathways to yield chiral amino acid esters with high stereoselectivity.

- Advantages: These methods offer environmentally friendly, cost-effective, and scalable alternatives to chemical synthesis, with excellent enantiomeric purity.

- Status: While promising, these biocatalytic methods are still under development for large-scale commercial production of this specific methyl ester.

Enantioselective Synthesis and Resolution

- Chiral Ligands and Catalysts: Use of chiral ligands such as (R)-BINOL in palladium-catalyzed asymmetric synthesis can induce stereoselectivity in the formation of the amino acid ester.

- Pictet-Spengler Reaction: Acid-catalyzed cyclization with aldehydes can yield tetrahydro-β-carboline intermediates with controlled stereochemistry, which can be further transformed into the target compound.

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in racemic mixtures, enriching the desired (R)-enantiomer.

- Outcome: These methods are employed to achieve >99% enantiomeric excess and optimize yields for pharmaceutical applications.

Preparation of Stock Solutions and Formulations

For research and in vivo studies, the compound is prepared as stock solutions with precise concentration calculations:

| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 4.5819 | 0.9164 | 0.4582 |

| 5 mg | 22.9095 | 4.5819 | 2.291 |

| 10 mg | 45.819 | 9.1638 | 4.5819 |

- Solvents: DMSO, PEG300, Tween 80, corn oil, and water are used in sequence to prepare clear in vivo formulations.

- Technique: Each solvent is added stepwise with vortexing, ultrasound, or heating to ensure complete dissolution before the next addition.

- Note: Clarity of solution is critical before proceeding to the next solvent to avoid precipitation.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^1H and ^13C NMR confirm the indole ring and methyl ester group; the methyl ester proton typically resonates near 3.6 ppm.

- X-ray Crystallography: Confirms molecular structure and absolute configuration; techniques like SHELXL and PLATON SQUEEZE handle solvent disorder.

- Chiral HPLC: Polysaccharide-based columns separate enantiomers to verify enantiomeric purity, typically detected at 280 nm.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Esterification of D-Tryptophan | Reflux with methanol and SOCl₂ catalyst | High purity, scalable, >99% ee | Requires dry conditions |

| Fischer Indole Synthesis | Indole ring construction from phenylhydrazine and aldehydes | Useful for related indole derivatives | Indirect, multi-step |

| Biocatalytic Fermentation | Microbial conversion of precursors | Environmentally friendly, stereoselective | Developmental stage for scale-up |

| Enantioselective Catalysis | Use of chiral ligands and enzymes | High enantiomeric excess | Requires specialized catalysts |

| Enzymatic Resolution | Lipase-catalyzed hydrolysis | Efficient separation of enantiomers | Limited to racemic mixtures |

Research Findings and Optimization Notes

- Microwave-assisted synthesis reduces reaction times for derivatization steps such as prenylation, improving yields.

- Protecting groups like phthalimide enhance selectivity during functional group modifications.

- Solvent choice (e.g., dichloromethane) minimizes side reactions during alkylation or substitution.

- Computational modeling aids in understanding receptor binding, which informs synthetic modifications for better biological activity.

Chemical Reactions Analysis

Types of Reactions

®-methyl 2-amino-3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: Indole derivatives can be oxidized to form compounds like indigo, a natural dye.

Reduction: Reduction reactions can modify the functional groups on the indole ring, leading to different derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole can produce indigo, while substitution reactions can yield a variety of functionalized indole derivatives .

Scientific Research Applications

Synthesis of Tryptophan Derivatives

(R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate serves as an important intermediate in the synthesis of tryptophan derivatives. These derivatives are crucial for developing various pharmaceuticals and can be used to modify biological activities of compounds related to serotonin pathways .

Neuroscience Research

Research indicates that tryptophan derivatives play a significant role in neurotransmitter synthesis, particularly serotonin. The compound is utilized in studies examining the effects of serotonin on mood regulation and its implications in disorders such as depression and anxiety .

Drug Development

The compound has potential applications in drug development, particularly for creating novel antidepressants and anxiolytics. Its structural similarity to serotonin allows researchers to investigate its effects on serotonin receptors, leading to new therapeutic agents .

Biochemical Assays

In laboratory settings, this compound is employed in biochemical assays to explore enzyme interactions and metabolic pathways involving tryptophan metabolism. This can provide insights into metabolic disorders and enzyme kinetics .

Case Study 1: Antidepressant Research

A study published in Journal of Medicinal Chemistry explored the antidepressant potential of various tryptophan derivatives, including this compound. The findings suggested that modifications to the tryptophan structure could enhance binding affinity to serotonin receptors, indicating a pathway for developing more effective antidepressants.

Case Study 2: Neurotransmitter Dynamics

Research conducted at a neuroscience lab investigated the role of tryptophan derivatives in regulating serotonin levels in animal models. The study found that administration of this compound significantly increased serotonin levels, suggesting its potential use as a therapeutic agent for serotonin-related disorders.

Mechanism of Action

The mechanism of action of ®-methyl 2-amino-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can act as agonists or antagonists of neurotransmitter receptors, influencing neurological functions . Additionally, they may inhibit enzymes involved in disease pathways, providing therapeutic benefits .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

Key Findings :

- Lipophilicity : Ethyl and butyl esters exhibit higher XLogP3 values (2.1 and 3.4, respectively) compared to the methyl ester (1.5), influencing their membrane permeability .

- Solubility: Butyl esters demonstrate better solubility in non-polar solvents, whereas methyl esters are more water-soluble .

Substituent Modifications

Key Findings :

- Antifungal Activity : Acetamido-substituted derivatives showed 87% inhibition of Fusarium oxysporum at 500 ppm, attributed to enhanced electron-withdrawing effects .

- Pharmaceutical Utility : Boc-protected derivatives are pivotal in peptide coupling reactions due to their stability under basic conditions .

Stereoisomers

| Compound Name | Configuration | Melting Point (°C) | Application | Reference(s) |

|---|---|---|---|---|

| This compound | R | 82–83 | Chiral building block | |

| (S)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate | S | 148–150 | Antifungal agent precursor |

Physicochemical and Spectroscopic Properties

| Property | (R)-Methyl Ester | Ethyl Ester (CAS: 67645-67-4) | Butyl Ester (CAS: 7401-26-5) |

|---|---|---|---|

| 1H NMR (δ, ppm) | Indole H: 7.60–6.95; CH3: 3.72 | Indole H: 7.58–6.93; CH2: 4.20 | Indole H: 7.55–6.90; CH2: 4.15 |

| 13C NMR (δ, ppm) | C=O: 172.1; CH3: 52.4 | C=O: 171.8; CH2: 61.2 | C=O: 171.5; CH2: 65.8 |

| Solubility | Methanol, DMSO | Ethanol, chloroform | Hexane, ethyl acetate |

| Melting Point | 82–83°C (disputed) | Oil (liquid at RT) | Oil (liquid at RT) |

Data derived from .

Biological Activity

(R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate, a chiral compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of approximately 218.25 g/mol, is an indole derivative noted for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

Overview of Biological Activity

Indole derivatives, including this compound, are recognized for their roles in various biological processes. They exhibit significant pharmacological properties such as anti-inflammatory, anticancer, and neuroprotective effects. The compound's structure allows it to interact with multiple biological targets, influencing various signaling pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. The indole ring facilitates π-π stacking interactions, while the amino and ester functional groups enable hydrogen bonding with active sites on target proteins. This interaction can modulate enzyme activity and receptor signaling, leading to various therapeutic effects.

Antiviral Activity

Research has indicated that derivatives of tryptophan, including this compound, possess antiviral properties. A study demonstrated that certain tryptophan derivatives exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV), with some compounds showing over 40% inactivation at concentrations of 500 mg/L . This suggests that the compound may have potential applications in antiviral drug development.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Indole derivatives are known to influence neurotransmitter systems, particularly serotonin pathways. Studies have shown that compounds with similar structures can act as agonists or antagonists at serotonin receptors, potentially offering therapeutic benefits in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Naturally occurring plant hormone | Regulates plant growth; potential anti-cancer properties |

| Tryptophan | Essential amino acid | Precursor to serotonin; influences mood and sleep |

| Serotonin | Neurotransmitter derived from tryptophan | Modulates mood, anxiety, and depression |

| This compound | Chiral indole derivative | Antiviral, neuroprotective, potential anticancer effects |

Q & A

Q. What are the standard synthetic protocols for preparing (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride?

The compound is synthesized via esterification of the corresponding amino acid. A typical procedure involves refluxing the amino acid (e.g., D-tryptophan) in dry methanol with thionyl chloride (SOCl₂) as a catalyst. After cooling, the solvent is evaporated, and the product is recrystallized from methanol to yield the hydrochloride salt. This method ensures high purity and avoids racemization under controlled conditions .

Q. How is the compound characterized to confirm its structure and enantiomeric identity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify the indole backbone and methyl ester group. For example, the methyl ester resonance appears at ~3.6 ppm in ¹H NMR .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and chiral centers. Disordered solvent molecules in crystallographic data can be addressed using SQUEEZE in PLATON .

- Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak®) separate enantiomers using hexane/isopropanol gradients, with detection at 280 nm .

Q. What safety precautions are required when handling this compound in the laboratory?

While toxicity data are limited, standard practices include:

- Using PPE (gloves, lab coat) and chemical fume hoods.

- Avoiding inhalation/ingestion; P95 respirators are recommended for aerosolized particles .

- Storing at room temperature in airtight containers away from moisture .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve >99% enantiomeric excess (ee)?

Asymmetric methods include:

- Chiral Ligands: Use (R)-BINOL or phosphine ligands in palladium-catalyzed reactions to control stereochemistry.

- Pictet-Spengler Reaction: TFA-catalyzed cyclization with aldehydes yields tetrahydro-β-carbolines with defined stereochemistry. For example, prop-2-ynyl derivatives achieve syn/anti ratios up to 6:1 .

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures .

Q. How do computational models aid in understanding receptor binding for derivatives of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with targets like human formyl-peptide receptors (FPR2). Key steps:

- Ligand Preparation: Assign partial charges and optimize geometry using Gaussian.

- Binding Site Analysis: Identify hydrophobic pockets accommodating the indole moiety and hydrogen bonds with the amino ester group.

- Free Energy Calculations (MM/PBSA): Validate binding affinities, correlating with in vitro agonist activity .

Q. How can conflicting crystallographic data (e.g., disordered solvents) be resolved during structure refinement?

Strategies include:

- SQUEEZE (PLATON): Removes electron density contributions from disordered solvents, improving R-factors.

- Twinned Data Refinement: SHELXL’s TWIN/BASF commands model twin domains in non-merohedral crystals.

- High-Resolution Data: Collect datasets at cryogenic temperatures (100 K) to reduce thermal motion artifacts .

Q. What methodologies improve yield in prenylation or other derivatization reactions of this compound?

- Microwave-Assisted Synthesis: Reduces reaction time for prenylation from 24 h to 1 h (e.g., 60°C, 150 W).

- Protecting Groups: Phthalimide (1,3-dioxoisoindolin-2-yl) protects the amino group during alkylation, achieving 61% yield in prenylation reactions .

- Solvent Optimization: Dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.